molecular formula C10H20ClFN2O2 B13682193 N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

Cat. No.: B13682193
M. Wt: 254.73 g/mol
InChI Key: ZFUOQMCJMKAZMC-UHFFFAOYSA-N
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Description

tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a fluoropyrrolidine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride typically involves the following steps:

    Formation of the Fluoropyrrolidine Moiety: The fluoropyrrolidine moiety can be synthesized through the fluorination of a suitable pyrrolidine precursor.

    Carbamate Formation: The fluoropyrrolidine intermediate is then reacted with tert-butyl chloroformate to form the carbamate linkage.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluoropyrrolidine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The fluoropyrrolidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The carbamate linkage can also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-aminocyclohexyl)carbamate: This compound features a similar carbamate linkage but with a different cyclic moiety.

    tert-Butyl (4-hydroxyphenyl)carbamate: Another compound with a tert-butyl carbamate structure but with a phenyl group instead of a fluoropyrrolidine.

Uniqueness

tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride is unique due to the presence of the fluoropyrrolidine moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. The presence of the fluorine atom and the Boc (tert-butyloxycarbonyl) protecting group contributes to its unique properties, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C₉H₁₄ClF₁N₂O₂
  • Molecular Weight : 224.67 g/mol
  • CAS Number : 10977773
  • Structure : The compound features a pyrrolidine ring, which is known for its role in various biological systems.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structure suggests potential antiproliferative effects against cancer cell lines. Research indicates that similar pyrrolidine derivatives have shown cytotoxicity against human cancer cell lines like Hela and A549 .
  • Neuropharmacological Effects : Compounds with a pyrrolidine backbone are often studied for their effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety .

Antimicrobial Studies

A study focusing on the antibacterial activity of related compounds demonstrated that fluorinated pyrrolidines can inhibit the growth of resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (µg/mL)
N-Boc-4-fluoro-L-proline62.5
N-Boc-1-(2R,4S)-pyrrolidine78.12

These findings suggest that this compound may exhibit similar or enhanced antibacterial properties due to the fluorine substitution .

Anticancer Activity

Research has indicated that derivatives of pyrrolidine can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 200 to 300 µg/mL against various cancer cell lines:

Cell LineIC50 (µg/mL)
Hela226
A549242.52

This suggests potential for further exploration in anticancer drug development .

Neuropharmacological Research

The neuropharmacological profile of related compounds has been explored in various studies. For example, the modulation of neurotransmitter release and receptor activity has been linked to pyrrolidine derivatives, indicating potential applications in treating neurological disorders .

Case Studies

In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating infections caused by resistant bacteria and for their role as anticancer agents. Notably, some studies have reported promising results in preclinical models that warrant further clinical investigation.

Properties

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOQMCJMKAZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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